Product packaging for SN-38 4-Deoxy-glucuronide(Cat. No.:)

SN-38 4-Deoxy-glucuronide

Cat. No.: B1159576
M. Wt: 550.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of SN-38G as a Primary Metabolite in Preclinical Pharmacological Studies

In preclinical research, SN-38G serves as a crucial biomarker for understanding the metabolic fate of irinotecan (B1672180) and SN-38. The conversion of the highly cytotoxic SN-38 into the inactive and more water-soluble SN-38G facilitates its elimination from the body. ontosight.ai Preclinical studies have demonstrated that the rate and extent of SN-38G formation can vary significantly, impacting the systemic exposure to the active SN-38. jci.orgnih.gov This variability is a key focus of preclinical investigations aiming to predict and modulate drug response. Furthermore, the presence of SN-38G in biological matrices is an important indicator of the activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, which is the primary enzyme responsible for this metabolic step. jci.orgcaymanchem.com

Overview of the Metabolic Cascade Involving Irinotecan, SN-38, and SN-38G

The metabolism of irinotecan is a multi-step process that begins with the conversion of the prodrug irinotecan into its active form, SN-38. nih.govpharmgkb.org This bioactivation is primarily mediated by carboxylesterase enzymes. pharmgkb.orgaacrjournals.org SN-38, which is estimated to be 100 to 1000 times more cytotoxic than irinotecan, then undergoes detoxification through glucuronidation. pharmgkb.orgdovepress.com This reaction, catalyzed mainly by the UGT1A1 enzyme in the liver, attaches a glucuronic acid moiety to SN-38, forming the inactive metabolite SN-38G. jci.orgeur.nlwikipathways.org SN-38G is then primarily excreted in the bile and urine. ontosight.airesearchgate.net However, SN-38G can be converted back to the active SN-38 in the intestinal lumen by bacterial β-glucuronidases, which can contribute to gastrointestinal toxicity. pharmgkb.orgnih.gov

Metabolic Pathway of Irinotecan

CompoundRolePrimary Enzyme InvolvedResulting Metabolite
IrinotecanProdrugCarboxylesterases (CES)SN-38
SN-38Active MetaboliteUDP-glucuronosyltransferase 1A1 (UGT1A1)SN-38G
SN-38GInactive MetaboliteBacterial β-glucuronidases (in gut)SN-38 (re-activated)

Historical Research Trajectory of SN-38G in Drug Metabolism and Disposition

The investigation of SN-38G has been integral to the clinical development and understanding of irinotecan. Early research in the late 1990s identified SN-38 glucuronidation as a major clearance pathway for the active metabolite. nih.gov A pivotal study in 1998 established UGT1A1 as the primary enzyme responsible for this process by observing a lack of SN-38 glucuronidating activity in individuals with Crigler-Najjar syndrome, who have a deficiency in this enzyme. jci.org This discovery linked genetic variations in the UGT1A1 gene to inter-individual differences in irinotecan metabolism and toxicity. jci.orgnih.gov Subsequent research has focused on the impact of UGT1A1 polymorphisms on SN-38G formation and the resulting clinical outcomes. nih.govpharmgkb.org Studies have also explored the role of other UGT isoforms, such as UGT1A10, in the glucuronidation of SN-38 in specific tissues like the lungs. iiarjournals.orgnih.gov The enterohepatic recirculation of SN-38, resulting from the deconjugation of SN-38G by gut bacteria, has also been a significant area of research to understand and mitigate irinotecan-induced diarrhea. aacrjournals.orgnih.gov

Key Research Milestones for SN-38G

YearFindingSignificance
1997Modulation of SN-38 glucuronidation by VPA and phenobarbital (B1680315) demonstrated in rats. nih.govShowed that SN-38G formation could be pharmacologically altered. nih.gov
1998UGT1A1 identified as the primary enzyme for SN-38 glucuronidation. jci.orgLinked genetic factors to irinotecan metabolism and toxicity. jci.org
2004UGT1A10 shown to also be responsible for SN-38 glucuronidation, particularly in lung cancer cells. iiarjournals.orgnih.govExpanded the understanding of tissue-specific metabolism of SN-38. iiarjournals.orgnih.gov
2010Inhibition of bacterial β-glucuronidase shown to alleviate cancer drug toxicity. medchemexpress.comHighlighted the role of gut microbiota in irinotecan's side effects. medchemexpress.com

Properties

Molecular Formula

C₂₈H₂₆N₂O₁₀

Molecular Weight

550.51

Synonyms

4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid;  (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin

Origin of Product

United States

Enzymology and Biochemical Pathways of Sn 38 Glucuronidation

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Family and Isoform Specificity in SN-38G Formation

The UGT enzyme family, particularly the UGT1A subfamily, plays a central role in the glucuronidation of SN-38. tandfonline.com Several isoforms within this family have been identified as having the capacity to metabolize SN-38, with varying degrees of activity.

UGT1A1 is widely recognized as the primary enzyme responsible for the glucuronidation of SN-38 in humans. tandfonline.comjci.orgnih.gov Studies using human liver microsomes have demonstrated a significant correlation between the rates of SN-38 glucuronidation and bilirubin glucuronidation, a known function of UGT1A1. jci.orgnih.gov Further evidence for the prominent role of UGT1A1 comes from experiments with Gunn rats and individuals with Crigler-Najjar type I syndrome, both of which exhibit a genetic deficiency in UGT1A1 activity and show a lack of SN-38 glucuronidating capacity. jci.orgnih.gov In vitro studies using human kidney 293 cells transfected with various UGT isoforms have shown that only the cells expressing UGT1A1 were capable of SN-38 glucuronidation. jci.org The detoxification of SN-38 via glucuronidation by UGT1A1 is a crucial pathway that facilitates its excretion from the body. researchgate.netfrontiersin.org

While UGT1A1 is the major contributor, other UGT isoforms also participate in SN-38 glucuronidation. Research has indicated that UGT1A9 plays a significant role in this metabolic process. nih.gov In fact, some studies suggest that UGT1A9 and UGT1A1 contribute equally to the glucuronidation of SN-38 in human liver microsomes. nih.gov Additionally, UGT1A10 has been identified as another isoform responsible for SN-38 glucuronidation. nih.gov Studies have also shown that UGT1A7 and UGT1A10 exhibit glucuronidation activity towards SN-38, with Vmax/Km values statistically similar to that of UGT1A1. tandfonline.com UGT1A6 and UGT1A8 also demonstrate activity, although at significantly lower levels than UGT1A1. tandfonline.com

The kinetics of SN-38 glucuronidation have been characterized in human liver microsomes (HLM). In the absence of bovine serum albumin (BSA), the reaction catalyzed by both HLM and recombinant UGT1A9 displays substrate inhibition kinetics. nih.gov However, when BSA is included in the incubation, the kinetics shift to follow the Michaelis-Menten model. nih.gov In contrast, SN-38 glucuronidation by UGT1A1 is not significantly affected by the presence of BSA and consistently follows Michaelis-Menten kinetics. nih.gov

Kinetic Parameters of SN-38 Glucuronidation by UGT Isoforms
UGT IsoformKinetic ModelEffect of BSAReference
UGT1A1Michaelis-MentenLittle to no effect nih.gov
UGT1A9Substrate Inhibition (without BSA), Michaelis-Menten (with BSA)Significantly accelerates activity and alters kinetics nih.gov
Human Liver Microsomes (HLM)Substrate Inhibition (without BSA), Michaelis-Menten (with BSA)Significantly accelerates activity and alters kinetics nih.gov

Factors Modulating UGT-Mediated SN-38 Glucuronidation

The rate of SN-38 glucuronidation can be influenced by various factors, including the presence of enzyme inducers and inhibitors, as well as genetic variations in the UGT enzymes.

Preclinical studies in rats have demonstrated that the glucuronidation of SN-38 can be significantly modulated by external compounds. For instance, pretreatment with phenobarbital (B1680315), a known enzyme inducer, led to a 1.7-fold increase in the area under the plasma concentration-time curve (AUC) of SN-38G. nih.gov This induction of conjugation was accompanied by a reduction in the AUCs of both SN-38 and irinotecan (B1672180). nih.gov

Conversely, enzyme inhibitors can markedly decrease the formation of SN-38G. Valproic acid, an inhibitor of glucuronidation, caused a 99% inhibition of SN-38G formation in rats, which resulted in a 270% increase in the AUC of SN-38. nih.gov Erlotinib has also been identified as a potent noncompetitive inhibitor of SN-38 glucuronidation in pooled human liver microsomes and via UGT1A1. nih.gov

Genetic polymorphisms in the UGT1A1 gene, particularly the UGT1A128 allele, are well-established to reduce the rate of SN-38 glucuronidation. nih.govfujita-hu.ac.jpwikipedia.org The UGT1A128 polymorphism is associated with reduced enzyme activity, leading to an impaired capacity for SN-38 glucuronidation. nih.govfujita-hu.ac.jp In preclinical models using human liver microsomes, samples with the homozygous UGT1A128 genotype (7/7) exhibited significantly lower SN-38 glucuronidation activity compared to those with the wild-type (6/6) or heterozygous (6/7) genotypes. nih.gov A strong negative correlation has been observed between the presence of the UGT1A128 allele and the formation rate of SN-38G. nih.gov

Genetic variants in the UGT1A9 gene can also affect SN-38 glucuronidation. The UGT1A9 I399C>T variant, for example, has been suggested to be an important allele affecting the pharmacokinetics of SN-38 and SN-38G in Asian cancer patients. nih.gov Studies on UGT1A9 variants have shown that UGT1A93 can lead to reduced glucuronidation activity towards SN-38. tandfonline.com

Factors Modulating SN-38 Glucuronidation
FactorTypeEffect on SN-38G FormationPreclinical ModelReference
PhenobarbitalInducer1.7-fold increase in AUC of SN-38GFemale Wistar rats nih.gov
Valproic AcidInhibitor99% inhibitionFemale Wistar rats nih.gov
ErlotinibInhibitorPotent noncompetitive inhibitionHuman liver microsomes, recombinant UGT1A1 nih.gov
UGT1A128 (7/7 genotype)Genetic PolymorphismSignificantly lower activityCaucasian liver microsomes nih.gov
UGT1A9 I399C>TGenetic PolymorphismAltered pharmacokinetics of SN-38 and SN-38GAsian cancer patients nih.gov
UGT1A9*3Genetic PolymorphismReduced glucuronidation activityIn vitro studies tandfonline.com

Compound Names

Compound NameAbbreviation
7-ethyl-10-hydroxycamptothecinSN-38
SN-38 4-Deoxy-glucuronideSN-38G
IrinotecanCPT-11
Uridine diphosphate glucuronic acidUDPGA
Bilirubin
Valproic AcidVPA
PhenobarbitalPB
Erlotinib

Influence of Physiological and Pathological Conditions on UGT Activity

The enzymatic activity of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for SN-38 glucuronidation, is not constant but is influenced by a range of physiological and pathological factors. These factors can significantly alter the rate of SN-38 detoxification, thereby affecting both the efficacy and toxicity of its parent compound, irinotecan.

Enzymology and Biochemical Pathways

The primary mechanism for the detoxification of SN-38 is glucuronidation, a Phase II metabolic reaction. researchgate.netnih.govwikipedia.org This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the SN-38 molecule. The resulting compound, SN-38 glucuronide (SN-38G), is more water-soluble and is pharmacologically inactive. clinpgx.orgcaymanchem.com This transformation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the liver but also found in other tissues like the intestine. researchgate.netpnas.orgwikipedia.org

Multiple UGT isoforms have been identified as capable of metabolizing SN-38. Research consistently points to UGT1A1 as the principal enzyme responsible for SN-38 glucuronidation in humans. nih.govwikipedia.orgcaymanchem.comresearchgate.netresearchgate.netclinpgx.org Its critical role is highlighted by the significant inter-individual variability in irinotecan toxicity, which often correlates with genetic variations in the UGT1A1 gene. wikipedia.org

In addition to UGT1A1, other isoforms contribute to this metabolic pathway. UGT1A9 has been identified as another important contributor to hepatic SN-38 glucuronidation, with some studies suggesting its contribution may be equal to that of UGT1A1. clinpgx.orgnih.gov Other extrahepatic isoforms such as UGT1A7 and UGT1A10 have also been shown to catalyze the formation of SN-38G. researchgate.netresearchgate.netnih.gov The relative contribution of these enzymes can vary depending on the tissue and individual genetic makeup.

The kinetic profiles of these enzymes for SN-38 have been characterized, revealing differences in their efficiency.

Table 1: UGT Isoforms Involved in SN-38 Glucuronidation

Enzyme Isoform Primary Location Role in SN-38 Glucuronidation
UGT1A1 Liver, Intestine Major isoform responsible for detoxification. researchgate.netresearchgate.netresearchgate.net
UGT1A9 Liver, Kidney Significant contributor to hepatic glucuronidation. clinpgx.orgnih.govresearchgate.net
UGT1A7 Extrahepatic tissues Contributes to extrahepatic glucuronidation. researchgate.netresearchgate.net

| UGT1A10 | Intestine, Lungs | Contributes to extrahepatic glucuronidation. researchgate.netnih.gov |

Influence of Physiological and Pathological Conditions

Genetic Polymorphisms: The most significant physiological factor influencing UGT activity towards SN-38 is genetic variation within the UGT1A gene locus. researchgate.net Numerous polymorphisms have been identified that result in reduced or deficient enzyme activity.

UGT1A128 : This is the most well-studied variant, common in Caucasian populations, characterized by an extra TA repeat in the promoter region of the gene. wikipedia.orgnih.gov This variation leads to reduced UGT1A1 expression and, consequently, decreased SN-38 glucuronidation. nih.gov Individuals homozygous for the UGT1A128 allele have a significantly lower capacity to detoxify SN-38. nih.gov

Other UGT1A1 Variants: Alleles such as UGT1A16 (G71R), UGT1A127 (P229Q), and UGT1A17 (Y486D) also result in significantly lower catalytic activity towards SN-38 compared to the wild-type enzyme (UGT1A11). researchgate.nettandfonline.com

UGT1A7 and UGT1A9 Variants: Polymorphisms in other UGT genes also affect SN-38 metabolism. For instance, the UGT1A73 variant shows reduced activity. researchgate.net The UGT1A93 variant has also been reported to have reduced glucuronidation activity. tandfonline.com

Table 2: Impact of Common UGT1A Variants on SN-38 Glucuronidation Activity

Gene Variant Effect on Enzyme Resulting SN-38 Glucuronidation Activity
UGT1A1*28 Reduced protein expression Significantly decreased. nih.govnih.gov
UGT1A1*6 Amino acid substitution (G71R) Residual activity of ~49% compared to wild-type. researchgate.net
UGT1A1*7 Amino acid substitution (Y486D) Residual activity of ~11% compared to wild-type. researchgate.net
UGT1A1*27 Amino acid substitution (P229Q) Residual activity of ~7% compared to wild-type. researchgate.net

| UGT1A7*3 | Multiple amino acid substitutions | Residual activity of ~41% compared to wild-type. researchgate.net |

Pathological Conditions: Certain inherited and acquired diseases can profoundly impact UGT1A1 activity and, by extension, SN-38 metabolism.

Crigler-Najjar Syndrome: This is a rare genetic disorder characterized by a complete or near-complete absence of UGT1A1 activity. researchgate.net Individuals with this syndrome are unable to effectively glucuronidate SN-38. researchgate.net

Gilbert's Syndrome: A more common and milder genetic condition, Gilbert's syndrome is associated with reduced UGT1A1 activity, similar to that seen in individuals with the UGT1A1*28 polymorphism. researchgate.net This condition also predisposes individuals to reduced SN-38 detoxification.

Liver Disease: Since the liver is the primary site of glucuronidation, hepatic dysfunction, such as cirrhosis or hepatitis, can impair the activity of UGT enzymes, leading to decreased clearance of SN-38.

Cancer: The expression of UGT enzymes can be altered in tumor tissues. Upregulation of UGT1A1 and UGT1A10 in lung cancer cells has been associated with resistance to irinotecan, as the cancer cells can more effectively inactivate SN-38. nih.gov

Transporter Mediated Disposition of Sn 38 4 Deoxy Glucuronide

Efflux Transporters Involved in SN-38G Secretion

The secretion of SN-38G from cells, particularly hepatocytes and intestinal enterocytes, is a key determinant of its excretion from the body. This process is mediated by specific efflux transporters that recognize SN-38G as a substrate and actively transport it into the bile and the intestinal lumen.

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a prominent efflux transporter located on the apical membrane of hepatocytes and enterocytes. nih.gov It plays a significant role in the biliary and intestinal excretion of a wide range of compounds, including glucuronide conjugates like SN-38G. nih.govnih.gov

Studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal barrier, have demonstrated that the efflux of intracellularly generated SN-38G across the apical membrane is significantly higher than across the basolateral membrane. This polarized transport is substantially diminished in the presence of MRP2 inhibitors, confirming the transporter's involvement in the intestinal secretion of SN-38G. nih.gov In hepatocytes, MRP2 is responsible for transporting SN-38G into the bile, a critical step in its enterohepatic circulation and eventual elimination. researchgate.net

The efficiency of MRP2-mediated transport of SN-38G can be influenced by various factors, including the presence of inhibiting compounds. The table below summarizes the inhibitory effects of certain agents on MRP2-mediated transport.

InhibitorEffect on MRP2-mediated SN-38G Transport
ProbenecidInhibition
SulfobromophthaleinInhibition
GlycyrrhizinInhibition

This table illustrates compounds that have been shown to inhibit the function of the MRP2 transporter, which is involved in the excretion of SN-38G.

Breast Cancer Resistance Protein (BCRP), or ABCG2, is another key ABC efflux transporter expressed on the apical membrane of hepatocytes, intestinal epithelial cells, and other barrier tissues. nih.govdovepress.comresearchgate.net BCRP has a broad substrate specificity and has been identified as a major contributor to the efflux of SN-38 and its glucuronidated metabolite, SN-38G. nih.govdovepress.com

Kinetic ParameterValue
Predominant TransporterBCRP
Fractional Transport (ft) in Liver60%-80%
Fractional Transport (ft) in Intestine60%-80%
Fractional Transport (ft) in Kidney60%-80%

This table provides an overview of the kinetic parameters associated with the transport of SN-38G by the BCRP transporter, highlighting its predominant role in various organs. nih.gov

Interplay Between Metabolic Enzymes and Drug Transporters in SN-38G Disposition

The disposition of SN-38G is a coordinated process involving both metabolic enzymes and drug transporters. The primary enzyme responsible for the formation of SN-38G is UGT1A1, which catalyzes the glucuronidation of SN-38. nih.gov This metabolic conversion is crucial as it renders the active SN-38 into a more water-soluble and inactive form, preparing it for excretion. dovepress.com

Once formed, SN-38G is promptly effluxed from the cell by MRP2 and BCRP. nih.gov This tight coupling of metabolism and transport is essential for efficient detoxification and clearance. The localization of UGT1A1 in the endoplasmic reticulum and the efflux transporters at the apical membrane of polarized cells like hepatocytes and enterocytes suggests a directional flow of the metabolite, from its site of formation to its point of exit from the cell.

The following table lists the key proteins involved in the metabolic and transport pathway of SN-38G.

ProteinFunctionLocation
UGT1A1Glucuronidation of SN-38 to SN-38GEndoplasmic Reticulum
MRP2/ABCC2Efflux of SN-38GApical membrane of hepatocytes and enterocytes
BCRP/ABCG2Efflux of SN-38 and SN-38GApical membrane of hepatocytes and enterocytes

This table summarizes the key enzymes and transporters involved in the disposition of SN-38G, their respective functions, and their subcellular locations.

Dynamics of Sn 38 4 Deoxy Glucuronide Interconversion and Circulation

Reactivation of SN-38 from SN-38G by Beta-Glucuronidase Activity

The conversion of the inactive SN-38G back into the active SN-38 is a critical step in its biochemical journey. This reactivation is catalyzed by the enzyme β-glucuronidase, which hydrolyzes the glucuronic acid moiety from SN-38G. nih.govresearchgate.net

The β-glucuronidase responsible for the deconjugation of SN-38G originates from both microbial and mammalian sources.

Gut Microbiota : The gastrointestinal tract harbors a vast population of bacteria, many of which produce β-glucuronidase. nih.gov Species such as E. coli are known sources of this enzyme, which plays a significant role in metabolizing excreted glucuronide conjugates like SN-38G within the intestinal lumen. nih.govresearchgate.net The activity of these bacterial enzymes can regenerate the toxic SN-38 directly in the gut, a key factor in localized intestinal injury. clinpgx.orgnih.gov

Mammalian Enzymes : Mammalian tissues also express β-glucuronidase. Tumors, in particular, can have elevated concentrations of this enzyme in their microenvironment. nih.govresearchgate.net This endogenous enzyme activity can contribute to the reactivation of SN-38G within tumor tissues, potentially increasing the local concentration of the active SN-38. nih.govresearchgate.net Studies have shown β-glucuronidase activity in human colorectal tumors, suggesting that this local reactivation can be a significant pathway for SN-38 formation. nih.gov

Source of β-GlucuronidaseLocationSignificance in SN-38G Deconjugation
Gut Microbiota (e.g., E. coli)Intestinal LumenRegenerates active SN-38 in the gut, influencing local exposure. clinpgx.orgnih.gov
Mammalian Tissues Liver, TumorsCan convert SN-38G back to SN-38 within the tumor microenvironment. nih.govresearchgate.net

The deconjugation of SN-38G is a hydrolysis reaction. The enzyme β-glucuronidase cleaves the glycosidic bond that links the glucuronic acid molecule to the SN-38 molecule. sigmaaldrich.comnih.gov This process effectively removes the polar glucuronide group, converting the inactive, water-soluble SN-38G back into the lipophilic, active SN-38. clinpgx.org Studies using human colorectal tumor samples have demonstrated that the production of SN-38 from SN-38G is linear with respect to both the concentration of SN-38G and time, indicating no saturation of β-glucuronidase activity within the tested ranges. nih.gov This enzymatic action is a critical determinant of the exposure of both normal and tumor cells to the active SN-38. nih.gov

Enterohepatic and Intra-enteric Recirculation of SN-38 and SN-38G

Following its formation, SN-38G enters complex recirculation pathways that can prolong the body's exposure to SN-38. These pathways include the traditionally understood enterohepatic circulation and a more recently proposed intra-enteric circulation.

While enterohepatic circulation—the process of biliary excretion into the intestine and subsequent reabsorption into the portal circulation—has been considered for SN-38, recent evidence points to a more localized "intra-enteric circulation". tandfonline.comnih.gov This model suggests that SN-38 circulates between the intestinal lumen and the enterocytes (intestinal absorptive cells). nih.gov

The proposed mechanism involves several key transporters and enzymes located in the enterocytes:

Uptake : SN-38 from the intestinal lumen is absorbed into the enterocytes, a process potentially mediated by transporters like OATP2B1. nih.gov

Glucuronidation : Inside the enterocyte, SN-38 is converted by UDP-glucuronyl transferases (UGTs) into SN-38G. nih.gov

Efflux : The newly formed SN-38G is then actively transported back out into the intestinal lumen by efflux pumps such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.gov

Deconjugation : In the intestinal lumen, bacterial β-glucuronidases convert SN-38G back to SN-38, making it available for re-uptake by enterocytes, thus continuing the cycle. nih.gov

This intra-enteric loop allows SN-38 to be repeatedly recycled within the intestine, which may contribute significantly to prolonged local exposure. nih.gov

StepProcessKey Proteins/EnzymesLocation
1Uptake of SN-38OATP2B1Apical membrane of enterocyte
2GlucuronidationUGTsInside enterocyte
3Efflux of SN-38GMRP2, BCRPApical membrane of enterocyte
4Deconjugation of SN-38Gβ-glucuronidaseIntestinal Lumen

Various preclinical models have been instrumental in elucidating the complex recirculation pathways of SN-38 and SN-38G.

In Vitro Models : Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like properties, are widely used. nih.gov Studies with Caco-2 cells have demonstrated the conversion of SN-38 to SN-38G and the preferential efflux of SN-38G across the apical (digestive tract) membrane, supporting the intra-enteric circulation model. nih.gov

In Vivo Models : Animal models, particularly rodents, are essential for studying these dynamics in a complete biological system. Studies in rats with cecal microorganisms have shown the rapid and complete deconjugation of SN-38G within one hour of incubation. nih.gov Furthermore, mouse models, including those with genetic knockouts of specific transporters (e.g., Mdr1a, Mrp2, Bcrp1), are used to investigate the roles of these proteins in the disposition of irinotecan (B1672180) and its metabolites and the resulting intestinal exposure to SN-38. researchgate.net Pharmacokinetic studies in patients have also observed rebound in plasma concentrations of irinotecan and SN-38, which is suggestive of enterohepatic recirculation. nih.gov

Impact of SN-38G Deconjugation on Local SN-38 Exposure in Preclinical Settings

The deconjugation of SN-38G in the gut has a profound impact on local SN-38 exposure, which is a major factor in intestinal toxicity observed in preclinical studies. nih.govresearchgate.net When SN-38G is excreted into the intestinal lumen via the bile, its conversion back to SN-38 by gut microflora leads to high concentrations of the active, toxic metabolite directly at the intestinal mucosa. nih.gov

A study using anaerobic mixed cultures of rat cecal microorganisms demonstrated that SN-38G was completely deconjugated to SN-38 within one hour. nih.gov Interestingly, a large portion of the regenerated SN-38 was found to be rapidly adsorbed onto intestinal bacterial cell walls or occurred in a protein-bound form, with only about 10-12% remaining as free, unbound SN-38 capable of causing damage. nih.gov

Preclinical studies in mice have shown that the severity of irinotecan-induced diarrhea correlates strongly with the intestinal ratio of SN-38 to SN-38G, which is a measure of local deconjugation and glucuronidation activity. researchgate.net This highlights that the local enteric exposure to SN-38, driven by the deconjugation of SN-38G, is a more critical determinant of intestinal damage than systemic plasma levels of the metabolites. researchgate.net

Preclinical Pharmacological Relevance of Sn 38 4 Deoxy Glucuronide

Comparative Biological Activity of SN-38G Versus SN-38

SN-38 is the highly potent, active metabolite of the chemotherapeutic agent irinotecan (B1672180) (CPT-11). nih.govresearchgate.net Its cytotoxic effect is exerted through the inhibition of DNA topoisomerase I, which leads to lethal DNA breaks and prevents cell replication. researchgate.netnih.gov The biological activity of SN-38 is critically dependent on the stability of its lactone ring, which is maintained in acidic conditions but is prone to hydrolysis to an inactive carboxylate form at physiological pH. researchgate.netdovepress.com In preclinical studies, SN-38 has demonstrated cytotoxicity that is 100 to 1,000 times greater than its parent compound, irinotecan. nih.govresearchgate.netresearchgate.net

In contrast, SN-38 4-Deoxy-glucuronide (SN-38G) is widely recognized as the inactive, water-soluble metabolite of SN-38. nih.goviiarjournals.org The formation of SN-38G occurs primarily in the liver through a detoxification process known as glucuronidation, catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, particularly the UGT1A1 isoform. researchgate.netmdpi.com This metabolic conversion attaches a glucuronide moiety to SN-38, significantly increasing its polarity and facilitating its excretion from the body, primarily via the bile. iiarjournals.org This process effectively terminates the biological activity of SN-38, rendering SN-38G non-cytotoxic. nih.goviiarjournals.org Therefore, while SN-38 is a potent inhibitor of topoisomerase I, SN-38G lacks this activity and is considered a detoxification product.

Role of SN-38G Formation in Modulating SN-38 Efficacy in Cellular Models

The intracellular conversion of SN-38 to SN-38G is a significant mechanism of acquired resistance in cancer cells. nih.gov Upregulation of UGT enzyme activity within tumor cells can lead to rapid detoxification of SN-38, reducing its intracellular concentration and diminishing its cytotoxic efficacy. researchgate.netnih.gov

Research has demonstrated that cancer cell lines resistant to irinotecan exhibit increased SN-38 glucuronidation activity compared to their sensitive parent cell lines. nih.gov For instance, a CPT-11-resistant human lung cancer cell line, PC-7/CPT, was found to have a higher capacity to glucuronidate SN-38. nih.gov This increased metabolic activity was correlated with elevated levels of UGT protein and mRNA. nih.gov Crucially, the sensitivity of these resistant cells to SN-38 could be enhanced by inhibiting UGT activity, directly implicating glucuronidation as a driver of resistance. nih.gov Studies have identified that not only UGT1A1 but also the UGT1A10 isoform plays a role in this detoxification process, and increased expression of both has been observed in resistant cell lines. nih.gov This cellular detoxification mechanism illustrates the importance of drug metabolism within the malignant cells themselves as a contributor to therapeutic failure. nih.gov

Given that SN-38G is the inactive metabolite, its cytotoxicity in vitro is negligible compared to SN-38. iiarjournals.org The cytotoxic potency of SN-38, however, has been extensively documented across a wide range of cancer cell lines. In vitro assays consistently show that SN-38 inhibits cancer cell growth at nanomolar to low micromolar concentrations.

For example, in 3D cultures of colorectal cancer patient-derived xenografts (PDX), SN-38 exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.0034 μM to 0.53 μM. iiarjournals.org In another study, a liposomal formulation of SN-38 was found to be highly cytotoxic against four different human cancer cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) of less than 0.1 μM. nih.gov The effect of SN-38 on colon cancer cell lines has been shown to be mediated through the induction of S-phase and G2 cell cycle arrest and apoptosis. nih.gov

The following table summarizes representative data on the in vitro cytotoxicity of SN-38 in various human cancer cell lines.

Cell LineCancer TypeAssayIC₅₀ / GI₅₀ (µM)Reference
PDX X29Colorectal CancerCellTiter-Glo 3D0.0034 iiarjournals.org
PDX X35Colorectal CancerCellTiter-Glo 3D0.058 iiarjournals.org
Other PDX ModelsColorectal CancerCellTiter-Glo 3D0.18 - 0.53 iiarjournals.org
MCF-7Breast CancerMTT0.031 (as nanocrystal) dovepress.com
HepG2Liver CancerMTT0.076 (as nanocrystal) dovepress.com
HT1080FibrosarcomaMTT0.046 (as nanocrystal) dovepress.com
VariousHuman CancerSulforhodamine B< 0.1 (as liposome) nih.gov

Investigations into SN-38G as a Reservoir or Delivery Intermediate

From a preclinical perspective, SN-38G can be considered a reservoir or intermediate for the delivery of active SN-38, specifically within the gastrointestinal tract. After its formation in the liver, SN-38G is excreted into the gut via the bile. mdpi.com In the intestinal lumen, bacterial enzymes, specifically β-glucuronidases, can cleave the glucuronide moiety from SN-38G, converting the inactive metabolite back into the highly active, cytotoxic SN-38. nih.goviiarjournals.orgmdpi.com

This de-conjugation process effectively reactivates the drug locally in the gut, which is a key component of the metabolic pathway of irinotecan. mdpi.com While this enterohepatic recirculation can contribute to dose-limiting toxicities such as diarrhea, it also represents a mechanism whereby the inactive glucuronide serves as a precursor, releasing the active agent in a specific anatomical compartment. nih.goviiarjournals.org Preclinical research into novel macromolecular prodrugs of SN-38 has highlighted that formulations leading to very little formation of SN-38G may be advantageous, in part to avoid the consequences of this metabolic reactivation in the gut. prolynxinc.comsemanticscholar.org This indirectly supports the role of SN-38G as an intermediate that, far from being simply an inert waste product, can be pharmacologically reactivated by the local metabolic environment.

Advanced Analytical Methodologies for Sn 38 4 Deoxy Glucuronide Research

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for SN-38G Quantification

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely utilized method for the quantification of SN-38G, often in conjunction with its parent compound, SN-38, and the prodrug irinotecan (B1672180). This technique leverages the native fluorescence of these compounds, providing a high degree of sensitivity and selectivity.

A common approach involves sample pretreatment to isolate the analytes from complex biological matrices. This often includes protein precipitation with organic solvents like a methanol-acetonitrile mixture, followed by acidification to ensure the lactone form of the compounds is quantitatively analyzed. nih.govresearchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov

For detection, specific excitation and emission wavelengths are used to maximize the signal from the analytes of interest while minimizing background interference. For instance, an excitation wavelength of 370 nm and an emission wavelength set at 470 nm for a certain period, then switched to 534 nm, has been successfully employed for the simultaneous analysis of irinotecan and its metabolites, including SN-38G. nih.gov Another method utilized an excitation at 368 nm and emission at 515 nm for the detection of SN-38. drugbank.comresearchgate.net

These HPLC-fluorescence methods are validated to demonstrate their linearity, accuracy, and precision. Assays have shown linearity over a concentration range of 0.5 to 1000 µg/L, with limits of quantification (LOQ) as low as 0.5 µg/L in matrices such as human plasma and saliva. nih.govresearchgate.net The inter-assay imprecision is typically low, with relative standard deviations reported between 3.2-14% in plasma. nih.gov

Table 1: Performance Characteristics of an HPLC-Fluorescence Method for SN-38G and Related Analytes in Human Plasma. nih.gov
AnalyteLinearity Range (µg/L)Limit of Quantification (µg/L)Inter-assay Imprecision (RSD%)Assay Recovery (%)
SN-38G0.5-10000.53.2-1492.8-111.2
SN-380.5-10000.53.2-1492.8-111.2
Irinotecan0.5-10000.53.2-1492.8-111.2

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Simultaneous Detection of SN-38G and Related Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for the bioanalysis of SN-38G and its related metabolites due to its superior sensitivity, specificity, and high-throughput capabilities. researchgate.net This technique allows for the simultaneous quantification of multiple analytes in a single run, which is highly advantageous for pharmacokinetic studies.

Various LC-MS/MS methods have been developed and validated for the determination of irinotecan, SN-38, and SN-38G in biological fluids. nih.govnih.gov Sample preparation typically involves protein precipitation or solid-phase extraction. nih.gov The chromatographic separation is performed on a C18 column with a mobile phase consisting of an organic solvent and an aqueous solution with additives like formic or acetic acid to improve ionization. nih.govnih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This minimizes the potential for interference from other compounds in the matrix.

These methods are rigorously validated for linearity, precision, and accuracy. For instance, one ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) method demonstrated linearity in the concentration range of 0.5–100 ng/mL for both SN-38 and SN-38G in human plasma. nih.gov The accuracy of quality control samples for SN-38G ranged from 96.2–98.9%, with a precision (RSD%) of 2.4–2.8%. nih.govusuhs.edu Another LC-MS/MS assay showed linearity for SN-38G in a range of 8-1000 ng/mL, with intra- and interday precision of ≤9.90% and ≤9.64%, respectively. nih.gov

Table 2: Validation Parameters of an LC-MS/MS Method for SN-38G in Human Plasma. nih.govnih.gov
ParameterValue (Source 1)Value (Source 2)
Linearity Range (ng/mL)0.5-1008-1000
Accuracy (%)96.2-98.9Not explicitly stated for SN-38G
Intra-day Precision (RSD%)2.4-2.8≤9.90
Inter-day Precision (RSD%)2.4-2.8≤9.64

Development of Bioanalytical Assays for Preclinical Sample Analysis (e.g., tissue, plasma, cellular extracts)

The development of robust bioanalytical assays is crucial for the analysis of preclinical samples, which can include a variety of matrices such as plasma, tissue homogenates, and cellular extracts. These assays are essential for determining the pharmacokinetic properties and tissue distribution of SN-38G and its related compounds.

Methods have been developed for the simultaneous quantification of irinotecan and SN-38 in mouse plasma and various tissue homogenates, including liver, kidney, lung, spleen, small intestine, and colon, using HPLC with fluorescence detection. researchgate.net Sample preparation for these matrices often involves protein precipitation with an acetonitrile-methanol mixture, followed by acidification. researchgate.net The validation of these methods demonstrates good linearity, accuracy, and precision across all matrices. researchgate.net For example, a method was linear from 5 to 1000 ng/mL for SN-38, with accuracy bias and precision variation within ± 15% and ≤ 15%, respectively, for all matrices. researchgate.net

Similarly, UPLC-MS/MS methods have been validated for the quantification of irinotecan, SN-38, and SN-38G in plasma, urine, feces, liver, and kidney. nih.gov The linear response range for SN-38 glucuronide was established at 6.25–2000 nM in plasma and 9.8–1250 nM in liver and kidney homogenates. nih.gov The lower limit of detection for SN-38 glucuronide was reported to be 6.25 nM in plasma and 4.9 nM in liver and kidney homogenates. nih.gov

Table 3: Linearity and Detection Limits of a UPLC-MS/MS Method for SN-38G in Various Preclinical Matrices. nih.gov
MatrixLinearity Range (nM)Lower Limit of Detection (nM)
Plasma6.25 - 20006.25
Feces4.88 - 12502.44
Liver Homogenate9.8 - 12504.9
Kidney Homogenate9.8 - 12504.9

Methodologies for Studying Glucuronidation and Deconjugation Kinetics In Vitro

In vitro methodologies are invaluable for investigating the kinetics of SN-38 glucuronidation and the reverse reaction, deconjugation. These studies provide insights into the enzymes responsible for these metabolic transformations and how various factors might influence their rates.

The glucuronidation of SN-38 is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 playing significant roles. nih.gov In vitro assays typically utilize human liver microsomes (HLM) or recombinant UGT enzymes to study the formation of SN-38G. nih.gov The reaction mixture includes the enzyme source, SN-38 as the substrate, and the cofactor UDP-glucuronic acid. The rate of SN-38G formation is then measured over time using analytical methods like LC-MS/MS. researchgate.net Such studies have shown that the kinetics of SN-38 glucuronidation can follow Michaelis-Menten kinetics or substrate inhibition kinetics depending on the experimental conditions, such as the presence of bovine serum albumin (BSA). nih.gov

Deconjugation of SN-38G back to SN-38 is a critical process, particularly in the intestine, where it is mediated by bacterial β-glucuronidases. nih.govaacrjournals.org In vitro studies investigating this process often use anaerobic mixed cultures of intestinal microorganisms, such as those from rat cecal contents. nih.gov SN-38G is incubated with the microbial culture, and the concentrations of both SN-38G and the regenerated SN-38 are monitored over time by HPLC. nih.gov These experiments have demonstrated the rapid and complete deconjugation of SN-38G by intestinal microflora. nih.gov

Table 4: Summary of In Vitro Methodologies for SN-38G Kinetics.
ProcessEnzyme/SystemTypical In Vitro ModelKey Findings
GlucuronidationUGT1A1, UGT1A9Human Liver Microsomes, Recombinant UGTsFollows Michaelis-Menten or substrate inhibition kinetics. nih.gov
DeconjugationBacterial β-glucuronidaseAnaerobic cultures of intestinal microorganismsRapid and complete conversion of SN-38G to SN-38. nih.gov

Impact of Sn 38 4 Deoxy Glucuronide on the Design of Novel Sn 38 Based Delivery Systems and Prodrugs

Strategies to Mitigate SN-38 Glucuronidation and Inactivation

To counteract the rapid inactivation of SN-38 via glucuronidation, researchers have explored various chemical modification and prodrug strategies. These approaches aim to protect the vulnerable hydroxyl group at the C-10 position of SN-38, which is the primary site for glucuronidation, thereby maintaining the drug's active lactone form and prolonging its therapeutic window.

Chemical Modification Approaches to Enhance SN-38 Stability and Solubility

Chemical modifications of the SN-38 molecule have been investigated to improve its physicochemical properties, particularly its poor water solubility and the instability of its active lactone ring at physiological pH. dovepress.comcolby.edu These modifications often involve the attachment of solubilizing moieties or protective groups to the SN-38 backbone.

One approach involves the esterification of the C-10 hydroxyl group. For instance, conjugating palmitic acid to SN-38 via an ester bond at the C10 position created a lipophilic prodrug, SN38-PA. dovepress.com This modification not only improved the drug's lipophilicity but also stabilized the lactone form, leading to a more efficient conversion to SN-38 in plasma compared to its prodrug irinotecan (B1672180). dovepress.com Another strategy involves the introduction of a phenylboronic acid moiety to SN-38, which can enhance tumor targeting due to the high expression of sialic acid on cancer cell surfaces. nih.gov

Furthermore, the development of cubosomes, a type of liquid crystalline nanoparticle, has been explored to enhance the aqueous solubility of SN-38. The use of charged additives like didodecyldimethyl ammonium (B1175870) bromide (DDAB) and sodium dodecyl sulfate (B86663) (SDS) in phytantriol-based cubosomes led to a significant 14- to 15-fold increase in SN-38's aqueous solubility and improved its chemical stability by minimizing hydrolysis to its inactive carboxylate form. nih.gov

Modification StrategyKey Findings
Esterification with Palmitic Acid (SN38-PA) Increased lipophilicity and stability of the lactone ring. dovepress.com
Phenylboronic Acid Moiety Addition Enhanced tumor-targeting potential. nih.gov
Cubosome Formulation with Charged Additives 14- to 15-fold increase in aqueous solubility and enhanced chemical stability. nih.gov

Design of Prodrugs Aiming to Bypass SN-38G Formation

The design of prodrugs that release SN-38 in a controlled and targeted manner is a key strategy to bypass its premature glucuronidation in the liver and intestines. nih.govprolynxinc.com These prodrugs are engineered to be stable in systemic circulation and to release the active SN-38 preferentially at the tumor site, thereby minimizing systemic toxicity and maximizing therapeutic efficacy.

One such approach is the development of macromolecular prodrugs. For example, PEGylated prodrugs of SN-38, like PLX038, are designed for slow, self-release of SN-38, independent of enzymatic cleavage. prolynxinc.com This strategy results in a long half-life of SN-38 and low formation of SN-38G. prolynxinc.comsemanticscholar.org Studies in rats have shown that such prodrugs lead to significantly lower plasma SN-38G/SN-38 ratios compared to irinotecan. prolynxinc.com

Another innovative prodrug design involves the use of stimuli-responsive linkers. For instance, a bifunctional SN-38 prodrug, DNS-SN38, was synthesized with a 2,4-dinitrobenzene sulfonyl (DNS) group conjugated to the C10-hydroxyl of SN-38. nih.gov This DNS group acts as a trigger that is cleaved by the high levels of glutathione (B108866) (GSH) present in the tumor microenvironment, leading to the release of active SN-38. nih.gov This design not only bypasses glucuronidation but also provides a fluorescent signal upon activation, allowing for real-time monitoring of drug release. nih.gov

ProdrugActivation MechanismKey Advantage
PLX038 (PEGylated SN-38) Slow, non-enzymatic self-releaseLong half-life, low SN-38G formation. prolynxinc.comsemanticscholar.org
DNS-SN38 Glutathione (GSH)-triggered cleavageBypasses glucuronidation, allows for fluorescent monitoring of drug release. nih.gov

Nanocarrier-Based Delivery Systems to Control SN-38 Disposition and Reduce SN-38G Formation

Nanocarrier-based delivery systems offer a promising platform to overcome the challenges associated with SN-38's poor solubility and rapid glucuronidation. nih.govmums.ac.irmums.ac.ir By encapsulating SN-38 within nanoparticles, its disposition can be controlled, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while protecting it from metabolic inactivation in the liver. nih.gov

Polymeric Micelles for SN-38 Delivery

Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, are effective carriers for hydrophobic drugs like SN-38. nih.govnih.govnih.gov The hydrophobic core of the micelle encapsulates SN-38, increasing its solubility and stability in aqueous environments, while the hydrophilic shell provides a stealth-like character, prolonging circulation time. mdpi.commdpi.com

NK012, a polymeric micelle formulation of SN-38, has demonstrated significant antitumor activity in preclinical models. nih.gov These micelles, with a particle size of approximately 20 nm, showed enhanced and prolonged distribution of free SN-38 in tumors compared to irinotecan. nih.gov In vitro studies have shown that SN-38 loaded into polymeric micelles made of Pluronic F-108 and PEG-b-PCL exhibited significantly higher cytotoxicity against lung and breast cancer cell lines compared to the free drug. nih.gov For example, the IC50 of SN-38 nanoparticles in A549 lung cells was 80.0 ± 4.6 ng/ml, compared to 200.0 ± 14.9 ng/ml for free SN-38. nih.gov

Polymeric Micelle SystemPolymer CompositionKey Findings
NK012 Not specifiedParticle size ~20 nm; enhanced and prolonged tumor distribution of SN-38. nih.gov
SN-38 NPs Pluronic F-108 and PEG-b-PCLHigh encapsulation efficiency (83.83 ± 1.32%); significantly enhanced cytotoxicity in A549 and MCF-7 cells. nih.gov

Liposomal and Polymeric Nanoparticles Encapsulating SN-38

Liposomes and polymeric nanoparticles provide versatile platforms for encapsulating SN-38, thereby improving its solubility, stability, and pharmacokinetic profile. nih.govnih.govuvic.canih.gov These nanoparticles can protect SN-38 from premature conversion to SN-38G and facilitate its delivery to tumor sites. nih.govnih.gov

Liposomal formulations can protect the unstable lactone ring of SN-38 from hydrolysis at physiological pH. dovepress.comnih.gov A novel approach involved the development of a lipophilic SN-38 prodrug (SN38-PA) which was then encapsulated into long-circulating liposomes. dovepress.comnih.gov These liposomes, with an average particle size of 80.13 nm and an entrapment efficiency of 99%, demonstrated a significantly enhanced plasma half-life of SN-38 and a 7.5-fold higher area under the curve (AUC) compared to irinotecan. nih.gov

Polymeric nanoparticles, such as those made from poly-lactide-co-glycolic acid (PLGA), have also been investigated for SN-38 delivery. nih.gov Another strategy utilized human serum albumin–polylactic acid (HSA–PLA) nanoparticles to encapsulate SN-38. nih.gov By reversibly converting the SN-38 lactone to its more soluble carboxylate form for encapsulation and then back to the active lactone form within the nanoparticle, a high drug loading capacity of 19% w/w was achieved. nih.gov

Nanoparticle SystemCompositionKey Findings
SN38-PA Liposomes Lipophilic SN-38 prodrug (SN38-PA) in a long-circulating liposome (B1194612)Average size 80.13 nm; 99% entrapment efficiency; 7.5-fold higher AUC than irinotecan. nih.gov
HSA–PLA (SN-38) Nanoparticles Human Serum Albumin–Polylactic Acid19% w/w drug loading; superior in vitro potency compared to irinotecan. nih.gov

Antibody-Drug Conjugates (ADCs) Leveraging SN-38 as a Payload

Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload like SN-38. nih.govbohrium.comprecisepeg.comnih.gov The antibody directs the ADC to tumor cells expressing a specific antigen on their surface, leading to internalization and the release of the cytotoxic payload directly inside the cancer cell. nih.gov

Sacituzumab govitecan is a prime example of an SN-38-based ADC. nih.govbohrium.com It comprises a humanized antibody targeting the TROP-2 antigen, which is overexpressed in many solid tumors, conjugated to SN-38 via a moderately stable linker. nih.govnih.gov This unique conjugation method not only stabilizes the lactone ring of SN-38 but also protects it from glucuronidation. nih.gov The linker is designed to release SN-38 in the acidic tumor microenvironment, contributing to a bystander effect on neighboring cancer cells. nih.gov The drug-to-antibody ratio of sacituzumab govitecan is approximately 7-8:1, allowing for enhanced drug delivery to the target cells. nih.gov

ADCTarget AntigenLinker TypeKey Features
Sacituzumab govitecan TROP-2Moderately stable, cleavableStabilizes SN-38 lactone ring, protects from glucuronidation, allows for bystander effect. nih.govbohrium.com

Controlled Release Kinetics from Advanced Delivery Systems

The metabolic conversion of the potent anticancer agent SN-38 into its inactive glucuronide metabolite, SN-38G, is a pivotal consideration in the design of advanced drug delivery systems. nih.govresearchgate.net The primary goal of these systems is to modulate the release kinetics of SN-38 to maintain therapeutic concentrations of its active lactone form at the tumor site while minimizing premature metabolic inactivation. nih.govdovepress.com The inherent chemical properties of SN-38, such as its poor water solubility and the pH-dependent instability of its active lactone ring, necessitate novel formulation strategies. dovepress.comresearchgate.netdovepress.com Advanced delivery systems are engineered to protect the lactone ring from hydrolysis and control the rate at which the drug becomes available for glucuronidation, a detoxification pathway mediated primarily by the UGT1A1 enzyme. nih.govresearchgate.netcaymanchem.com

Strategies to achieve controlled release and bypass rapid glucuronidation include the development of liposomes, nanoparticles, and macromolecular prodrugs. nih.govdovepress.com These platforms are designed for slow or sustained release, ensuring that the concentration of free SN-38 does not overwhelm the metabolic capacity at non-target sites, thereby reducing systemic toxicity. nih.govacs.org For instance, self-assembling prodrugs like OEG-SN38 form nanoparticles that exhibit a very slow release profile in phosphate-buffered saline (PBS), with only 4.71% of SN-38 released after 35 hours. zju.edu.cn This release is significantly accelerated in the presence of esterase, an enzyme more abundant in tumor tissues, indicating a tumor-activated release mechanism. zju.edu.cn Similarly, liposomal formulations of SN-38 prodrugs, such as SN38-PA, are designed to protect the drug and prolong its circulation time, leading to a more sustained release of the active compound. nih.govdovepress.com

The table below summarizes the release characteristics of various advanced delivery systems for SN-38, highlighting the emphasis on slow and controlled kinetics to optimize therapeutic outcomes.

Delivery SystemRelease ProfileKey Findings
OEG-SN38 Nanoparticles Slow, esterase-dependent releaseOnly 4.71% of SN-38 was released after 35 hours in PBS (pH 7.4). In the presence of esterase, 54.9% was released within 24 hours. zju.edu.cn
Linoleic Acid-SN38 Nanoparticles (EBNP) Controlled, slow release34.93% of SN-38 was released after 24 hours, demonstrating efficient control over drug release compared to other nanoparticle formulations. nih.gov
SN-38 Nanocrystals (SN-38/NCs-A) Accelerated dissolutionNanocrystals enhance the dissolution velocity compared to SN-38 solution, with smaller particles (229.5 nm) showing a faster release rate than larger ones (799.2 nm). researchgate.net
PEG Conjugates of SN-38 Predictable, long half-life releaseMacromolecular prodrugs are designed to release SN-38 with predictably long half-lives, maintaining the drug at target concentrations for extended periods. nih.govacs.org

Preclinical Evaluation of Novel SN-38 Formulations in Relation to SN-38G Levels

A critical aspect of the preclinical evaluation of new SN-38 formulations is the characterization of their pharmacokinetic profiles, with particular attention paid to the relative plasma concentrations of active SN-38 and its inactive metabolite, SN-38 glucuronide (SN-38G). nih.govacs.orgnih.gov An ideal delivery system aims to maximize the area under the curve (AUC) and half-life (t½) of SN-38 while minimizing the formation of SN-38G. dovepress.comnih.gov High levels of SN-38G are not only indicative of rapid drug inactivation but are also linked to gastrointestinal toxicity, as bacterial β-glucuronidases in the gut can convert SN-38G back into active SN-38, causing localized damage. nih.govresearchgate.netresearchgate.net

Novel formulations are therefore assessed for their ability to alter the metabolic fate of SN-38. For example, macromolecular prodrugs that slowly release SN-38 have been shown in rat models to result in very low formation of SN-38G. nih.govacs.org This is attributed to the low, sustained concentration of SN-38, which avoids saturating hepatic uptake and metabolism. nih.govacs.org Similarly, nanoliposomal irinotecan formulations demonstrate a longer half-life and lower maximum concentration (Cmax) of SN-38 compared to conventional irinotecan, which alters the dynamics of SN-38G formation. nih.gov The slow release from the liposome protects the majority of the parent drug from rapid conversion, allowing for more controlled metabolism even in subjects with reduced UGT enzyme activity. nih.gov

Preclinical studies consistently demonstrate that advanced formulations significantly improve the pharmacokinetic parameters of SN-38 compared to the administration of its prodrug, irinotecan. A liposomal formulation of an SN-38 derivative (SN38-PA) increased the AUC of SN-38 by 7.5-fold compared to CPT-11 administration. nih.govdovepress.com Liposome-entrapped SN-38 (LE-SN38) also showed a favorable pharmacokinetic profile in mice, with an elimination half-life of 6.38 hours. nih.govsemanticscholar.org These improved pharmacokinetics often translate to superior antitumor efficacy in xenograft models. dovepress.comnih.govresearchgate.net

The following table presents comparative pharmacokinetic data from preclinical studies of various novel SN-38 formulations.

FormulationAnimal ModelKey Pharmacokinetic FindingsImpact on SN-38G
SN38-PA Liposome RatAUC of SN-38 was 7.5-fold higher than that from CPT-11. nih.govdovepress.com Plasma clearance of SN-38 was reduced 9.7-fold. nih.govNot explicitly stated, but higher SN-38 AUC implies more efficient delivery of the active form over time.
LE-SN38 (Liposome) MouseElimination half-life (t½) of SN-38 was 6.38 hours. nih.govsemanticscholar.orgNot specified.
Macromolecular Prodrug (PEG conjugate) RatResulted in an ultralong half-life and low Cmax for SN-38. nih.govacs.orgShowed very low formation of SN-38 glucuronide. nih.govacs.org
Mal-glu-SN38 (Albumin-binding prodrug) Not specifiedDisplayed slower plasma clearance and increased drug exposure over time compared to irinotecan. nih.govNot specified.
Nanoliposomal Irinotecan (nal-IRI) Human (Clinical Data)Longer half-life and lower SN-38 Cmax compared to nonliposomal irinotecan. nih.govSlow release allows SN-38 to be metabolized by UGT enzymes even in patients with reduced enzyme activity. nih.gov

Future Research Directions and Unaddressed Challenges in Sn 38 4 Deoxy Glucuronide Research

Elucidation of Regulatory Mechanisms Governing UGT Expression and Activity in Preclinical Cancer Models

The conjugation of SN-38 to SN-38G is primarily catalyzed by the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) family of enzymes, particularly isoforms UGT1A1, UGT1A9, and UGT1A10. nih.govnih.gov The expression and activity of these enzymes exhibit significant inter-individual and inter-tumoral variability, which is a major challenge in predicting metabolic rates. mdpi.com Future research must delve deeper into the molecular mechanisms that regulate UGT gene expression in cancer cells.

Preclinical evidence indicates that cancer cells can develop resistance to SN-38 by upregulating UGT expression, thereby increasing the inactivation of the drug. nih.govnih.goviiarjournals.org For instance, studies have shown that SN-38-resistant lung cancer cell lines have elevated levels of UGT1A1 and UGT1A10 expression compared to their parent cell lines. nih.goviiarjournals.org Understanding the transcription factors, signaling pathways, and epigenetic modifications that drive this upregulation is a critical unaddressed challenge. The nuclear receptor PXR has been identified as one potential regulator, as its activation in colon cancer cells enhances the glucuronidation of SN-38. researchgate.net Further investigation into these regulatory networks in diverse preclinical cancer models is essential.

Table 1: Key UGT Isoforms in SN-38 Glucuronidation and Research Focus

UGT Isoform Known Role in SN-38 Glucuronidation Future Research Direction
UGT1A1 Major enzyme responsible for SN-38 detoxification in the liver and intestine. researchgate.netnih.gov Genetic polymorphisms are linked to altered activity. fujita-hu.ac.jp Elucidating tumor-specific regulatory pathways that lead to its overexpression and contribute to drug resistance.
UGT1A9 Contributes significantly to hepatic SN-38 glucuronidation, potentially on par with UGT1A1. nih.gov Investigating its role in extrahepatic tissues and its regulation in different cancer types.

Development of Advanced Preclinical Models to Better Simulate SN-38G Dynamics

Current preclinical models, while valuable, often fail to fully recapitulate the complex in vivo dynamics of SN-38G. The journey of SN-38G involves hepatic formation, biliary excretion into the intestine, and subsequent interaction with the gut microbiota. proquest.comnih.gov Standard in vitro cell cultures lack the systemic context of metabolism and transport, while conventional animal models may not accurately reflect human gut microbiome composition and its influence on drug metabolism.

There is a pressing need for more sophisticated preclinical models. Physiologically based pharmacokinetic (PBPK) models are a promising avenue, allowing for the integration of data on metabolism, transport, and systemic circulation to simulate the disposition of irinotecan (B1672180), SN-38, and SN-38G. oncotarget.commdpi.com These models can help predict how variations in enzyme levels or organ function might impact drug and metabolite concentrations. oncotarget.comnih.gov Furthermore, the development of advanced in vitro systems, such as organ-on-a-chip technology integrating liver and intestinal components with a simulated microbiome, could provide a more accurate platform for studying SN-38G dynamics and the effects of microbial deconjugation. Tumor organoids are also being used to create pharmacodynamic models to better predict antitumor efficacy. mdpi.com

Rational Design of β-Glucuronidase Inhibitors to Modulate SN-38G Deconjugation

Once SN-38G is excreted into the intestinal lumen, it can be deconjugated back to the active, toxic SN-38 by β-glucuronidase enzymes produced by commensal gut bacteria. aacrjournals.orgnih.govnih.gov This reactivation is a major cause of gastrointestinal toxicity. aacrjournals.orgnih.gov Consequently, a significant area of research is the development of inhibitors that specifically target bacterial β-glucuronidase without affecting the human equivalent.

The rational design of these inhibitors relies on a detailed understanding of the bacterial enzyme's structure. researchgate.net By identifying key amino acids in the active site, researchers can design small molecules that bind with high affinity and selectivity. researchgate.net Several inhibitors have been identified and tested in preclinical models, demonstrating the ability to reduce intestinal damage without compromising the systemic levels of SN-38 needed for anticancer activity. nih.govpnas.org

Table 2: Examples of Investigated β-Glucuronidase Inhibitors in Preclinical Research

Inhibitor Class Example Compound(s) Mechanism of Action Reference
Antibiotics Ciprofloxacin, Enoxacin Non-competitive inhibition of β-glucuronidase activity, reducing SN-38G deconjugation. nih.govresearchgate.net
Natural Products (7S,8S,7'R,8'R)-isoamericanol B, Americanol B Potent and specific inhibition of gut bacterial β-glucuronidase. proquest.com

| Synthetic Compounds | TCH-3562 | Efficacious inhibition of endogenous β-glucuronidase activity in anaerobic bacteria. | nih.gov |

A key challenge is to develop inhibitors with high potency and selectivity that have minimal systemic absorption, ensuring their action is localized to the gut to avoid off-target effects. nih.gov

Exploration of SN-38G as a Potential Biomarker in Preclinical Pharmacokinetic/Pharmacodynamic Correlations

Establishing robust pharmacokinetic/pharmacodynamic (PK/PD) relationships is crucial for predicting drug efficacy and toxicity. In the context of irinotecan therapy, the systemic exposure to SN-38 is a key determinant of its effects. nih.gov However, the concentration of SN-38G and the ratio of SN-38G to SN-38 in plasma could serve as valuable preclinical biomarkers.

This ratio can provide an indirect measure of UGT1A1 activity, reflecting the rate of SN-38 detoxification. fujita-hu.ac.jp In preclinical studies, monitoring these levels could help stratify subjects based on metabolic phenotype and predict which are more likely to experience higher SN-38 exposure. nih.govresearchgate.net For example, a lower SN-38G/SN-38 ratio might indicate impaired glucuronidation capacity, flagging a higher risk for toxicity. fujita-hu.ac.jp The challenge lies in developing validated population pharmacokinetic models that can accurately correlate these metabolite concentrations with specific pharmacodynamic endpoints, such as tumor growth inhibition or markers of toxicity. nih.govaacrjournals.org Limited sampling models are also being developed to estimate the area under the curve (AUC) for SN-38, a key PK parameter, from a minimal number of plasma samples, which could be informed by SN-38G levels. nih.gov

Integration of Omics Data for Comprehensive Understanding of SN-38G Metabolism and Disposition in Research Systems

A comprehensive understanding of SN-38G's role requires a systems-level approach that integrates multiple layers of biological information. Multi-omics technologies offer the tools to achieve this by providing a holistic view of the genetic, transcriptional, proteomic, and metabolic factors influencing SN-38G disposition. thermofisher.commdpi.com

Genomics and Transcriptomics: These approaches can identify genetic variants (e.g., in UGT genes) and quantify gene expression levels that correlate with SN-38G formation rates in different preclinical models. mdpi.commdpi.com

Proteomics: Can be used to directly measure the abundance of UGT enzymes and transporters involved in SN-38G's journey through the body, providing a more direct link to metabolic function than transcriptomics alone. thermofisher.com

Metabolomics: Untargeted metabolomics can reveal the broader metabolic consequences of SN-38 exposure and SN-38G formation in various organs, identifying pathways associated with toxicity and response. researchgate.netbmbreports.org For example, a metabolomics study in mice identified significant disturbances in purine, pyrimidine, and amino acid metabolism in multiple organs following SN-38 administration. researchgate.net

The primary challenge in this area is the bioinformatic complexity of integrating these large, diverse datasets. nih.govnih.gov Developing advanced computational models to merge multi-omics data is essential to uncover novel networks and pathways that govern SN-38G metabolism and to identify new therapeutic targets or predictive biomarkers. researchgate.net

Q & A

Q. What is the metabolic pathway of SN-38 glucuronide, and which enzymes are involved in its formation?

SN-38 glucuronide is a phase II metabolite of irinotecan, formed via glucuronidation of SN-38 (the active metabolite of irinotecan) by UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT1A1. UGT1A7 and UGT1A9 may also contribute, particularly in extrahepatic tissues. This reaction inactivates SN-38, facilitating biliary excretion. Experimental validation involves recombinant UGT isoforms and liver microsomes to confirm enzyme specificity .

Q. What analytical methods are recommended for quantifying SN-38 glucuronide in biological matrices?

A validated UPLC-MS/MS method using a C18 column with mobile phases of acetonitrile and 0.1% formic acid in water is widely employed. Calibration curves are prepared in 50% aqueous methanolic solutions, with lower limits of detection (LLOD) at 10 µM for SN-38 glucuronide. Multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode ensures specificity for irinotecan, SN-38, and SN-38 glucuronide in plasma, urine, and tissues .

Advanced Research Questions

Q. How can researchers address challenges in simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide across heterogeneous biomatrices?

Tissue homogenization protocols (e.g., liver, kidney) must account for matrix effects, while feces and plasma require differential extraction solvents. A validated LC-MS/MS method with acid-stable internal standards and protein precipitation steps (e.g., acetonitrile) improves recovery rates. Cross-validation with spiked samples ensures accuracy in complex matrices like bile, where SN-38 glucuronide excretion rates exceed 20% in preclinical models .

Q. What experimental approaches are used to investigate inhibitors of SN-38 glucuronidation, and how do they impact drug efficacy/toxicity?

Competitive inhibition assays (e.g., Dixon plots) using human liver microsomes and recombinant UGT1A1 identify inhibitors like baicalein, a flavonoid derived from Scutellaria root. Inhibition constants (Ki) are calculated (e.g., 8.70 ± 3.24 µM for baicalein), and in vivo studies correlate reduced intestinal β-glucuronidase activity with lower SN-38 reactivation, mitigating irinotecan-induced diarrhea .

Q. How do antibody-drug conjugates (ADCs) protect SN-38 from glucuronidation, and what methodologies confirm this mechanism?

ADCs like sacituzumab govitecan bind SN-38 to monoclonal antibodies, shielding it from UGT-mediated glucuronidation. In vitro assays using mouse serum and HPLC analysis show <5% conversion to SN-38 glucuronide. In vivo, tumor SN-38 delivery via ADCs achieves 20–136-fold higher AUC than irinotecan, with tumor:blood ratios favoring ADCs by 20–40-fold. Acid hydrolysis of ADC-bound SN-38 confirms minimal glucuronidation (<1%) .

Q. What pharmacokinetic (PK) study designs are optimal for assessing drug interactions affecting SN-38 glucuronide excretion?

Randomized crossover trials in animal models or patients evaluate modulators like thalidomide, which inhibits hepatobiliary transport of SN-38 glucuronide. Population PK models integrate irinotecan, SN-38, and SN-38 glucuronide data to quantify biliary excretion rates (2–22% in 24 hours) and urinary clearance (~3%). Nonlinear mixed-effects modeling (NONMEM) identifies covariates like UGT1A1 polymorphisms .

Methodological Considerations

  • Data Contradictions : Discrepancies in SN-38 glucuronide biliary excretion rates (e.g., preclinical vs. clinical studies) may arise from interspecies UGT1A1 activity differences. Validate findings using humanized liver models or patient-derived microsomes .
  • Tissue-Specific Quantification : Optimize homogenization buffers (e.g., PBS with protease inhibitors) for liver/kidney tissues to prevent metabolite degradation. Include quality controls (QCs) spiked with SN-38 glucuronide to assess matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.